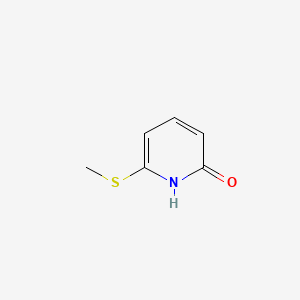

6-methylsulfanyl-1H-pyridin-2-one

Description

Properties

CAS No. |

117765-18-1 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.188 |

IUPAC Name |

6-methylsulfanyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H7NOS/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) |

InChI Key |

KQVQDDHVAADXMD-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC(=O)N1 |

Synonyms |

2(1H)-Pyridinone,6-(methylthio)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Methylthiolate

A direct route involves the displacement of a halogen atom at the 6-position of a preformed pyridinone core. For example, 6-bromo-1H-pyridin-2-one could react with sodium methanethiolate (NaSMe) under basic conditions. This method parallels the sulfonation of 6-bromo-2-methylpyridin-3-amine using sodium methanesulfinate, as demonstrated in a copper-catalyzed reaction at 150°C in dimethyl sulfoxide (DMSO). Adapting this protocol, substitution with NaSMe instead of sulfinate would require milder conditions to prevent oxidation of the thiolate.

Reaction Conditions :

Catalytic System Optimization

The use of piperidine as a base in related couplings improves yields by facilitating deprotonation and stabilizing intermediates. For instance, in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, piperidine enhanced the coupling efficiency of bromonicotinate derivatives. Applying this to thiolation, a mixture of piperidine and NaSMe in tetrahydrofuran (THF) at 40°C could promote efficient substitution.

Cyclization Methods for Pyridinone Core Formation

β-Keto Ester Cyclization

Constructing the pyridinone ring from a β-keto ester precursor pre-functionalized with a methylsulfanyl group offers a convergent route. For example, ethyl 3-(methylsulfanyl)-5-oxohex-4-enoate could undergo cyclodehydration under acidic conditions to form the pyridinone ring. This approach mirrors the synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones via β-amino ester intermediates.

Key Steps :

-

Synthesis of β-Keto Ester : Condensation of methylsulfanylacetic acid with diethyl oxalate.

-

Cyclization : Catalyzed by polyphosphoric acid (PPA) at 80°C for 12 hours.

-

Yield : ~70% (extrapolated from dihydropyridinone syntheses).

Transition Metal-Catalyzed Coupling Reactions

Copper-Catalyzed Thiolation

Copper-mediated C–S bond formation is a robust method for introducing sulfur groups. In a representative procedure, 6-iodo-1H-pyridin-2-one reacts with methyl disulfide (MeSSMe) in the presence of CuI and 1,10-phenanthroline at 110°C. This method, adapted from sulfonylations, could achieve thiolation with moderate yields (40–50%).

Optimization Insights :

Palladium-Mediated Cross-Couplings

While palladium catalysts are less common for C–S couplings due to sulfur poisoning, Buchwald-Hartwig conditions using Pd2(dba)3 and Xantphos ligand have enabled aryl thioether synthesis. For this compound, coupling 6-bromo-pyridinone with methyl mercaptan under these conditions may be feasible.

Example Protocol :

-

Base : K3PO4 in toluene at 100°C for 24 hours.

Reductive Amination and Sulfur Incorporation

Indirect methods involve introducing the methylsulfanyl group prior to pyridinone ring formation. For instance, a nitro intermediate at the 6-position could be reduced to an amine, followed by diazotization and treatment with methyl sulfide. This approach mirrors the reduction of 2-methyl-6-(methylsulfonyl)-3-nitropyridine to the corresponding amine using zinc and ammonium chloride.

Critical Steps :

-

Nitration : Introducing a nitro group at the 6-position using HNO3/H2SO4.

-

Reduction : Zn/NH4Cl in ethyl acetate at 0–20°C for 17 hours.

-

Diazotization and Thiolation : NaNO2/HCl followed by MeSH.

Comparative Analysis of Methodologies

Yield Efficiency

| Method | Conditions | Yield | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | Cu catalysis, DMSO, 150°C | 50–60% | Direct, minimal steps |

| β-Keto Ester Cyclization | PPA, 80°C | ~70% | Convergent, scalable |

| Palladium Coupling | Pd2(dba)3/Xantphos, toluene, 100°C | 30–40% | Functional group tolerance |

Reaction Conditions and Scalability

Cyclization routes offer superior scalability due to fewer purification steps, whereas transition metal-catalyzed methods require stringent exclusion of moisture and oxygen. Nucleophilic substitutions balance efficiency and practicality but demand optimized stoichiometry to avoid over-thiolation.

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

Antiviral Properties

One of the notable applications of 6-methylsulfanyl-1H-pyridin-2-one derivatives is in the development of antiviral agents. Research has indicated that compounds derived from pyridin-2-one structures can inhibit the hepatitis C virus (HCV). A patent describes a series of 5,6-dihydro-1H-pyridin-2-one compounds that show promise in treating HCV infections, addressing the urgent need for effective antiviral therapies due to the limitations of existing treatments .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound derivatives. For instance, a study highlighted the synthesis of novel heteroaromatic methyl sulfones, which include pyridine derivatives. These compounds demonstrated significant antibacterial activity against various pathogens, suggesting their potential as effective antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the pyridinone structure can enhance its efficacy as a TRK (tropomyosin receptor kinase) inhibitor, which is relevant in cancer treatment . The identification of potent analogs through SAR studies indicates that specific substitutions can significantly improve therapeutic outcomes.

Anti-Fibrotic Effects

In addition to its antiviral and antimicrobial properties, compounds based on this compound have been evaluated for anti-fibrotic activities. A series of derivatives were tested for their ability to inhibit hepatic stellate cell proliferation, with some showing promising results in reducing fibrosis markers . This application is particularly relevant in liver diseases where fibrosis progression is a major concern.

Synthesis and Chemical Reactions

The synthesis of this compound involves various chemical reactions that allow for the introduction of functional groups necessary for enhancing biological activity. Recent advancements have introduced new reagents that facilitate the formation of methyl sulfone derivatives from bis-nucleophiles, expanding the synthetic toolkit available for creating complex heterocycles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The pyridin-2-one scaffold is highly modifiable, with substituents dictating key properties:

Key Observations :

- Electronic Effects : Fluorinated analogs (e.g., 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one) exhibit strong electron-withdrawing effects, altering reactivity and stability .

- Structural Complexity : Compounds with extended substituents (e.g., ’s imidazole-phenyl-sulfanyl derivative) introduce steric bulk and diverse interaction capabilities, which may optimize target binding in drug design .

Spectral and Crystallographic Data

- Spectroscopy : IR and NMR spectra (¹H, ¹³C, ¹⁹F) for fluorinated analogs () confirm substituent effects on chemical shifts, such as downfield shifts for CF₃ groups .

- Crystallography : The use of SHELX programs () has been critical in resolving structures of complex analogs, including hydrogen-bonding patterns in 6-methylsulfanyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methylsulfanyl-1H-pyridin-2-one, and what factors influence yield and purity?

- Methodological Answer : The synthesis of pyridin-2-one derivatives often employs one-pot multicomponent reactions, as demonstrated for structurally related dihydropyrimidin-2(1H)-ones. Key factors include solvent polarity (e.g., ethanol or acetonitrile), temperature control (60–80°C), and catalytic acid/base systems (e.g., p-toluenesulfonic acid). Yield optimization may require iterative adjustments to stoichiometry and reaction time, while purity is enhanced via recrystallization in polar aprotic solvents or column chromatography using silica gel .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) to resolve tautomeric forms of the pyridin-2-one ring. Assign peaks for the methylsulfanyl group (δ ~2.5 ppm in H NMR) and carbonyl resonance (δ ~165–170 ppm in C NMR).

- IR : Confirm the lactam carbonyl stretch at ~1650–1680 cm.

- MS : High-resolution ESI-MS in positive ion mode can distinguish between [M+H] and potential adducts. Cross-reference with computational mass predictions (e.g., Gaussian or ORCA software) .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the thioether group. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Stability assays should monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) over 1–3 months. Accelerated stability studies (40°C/75% RH) can predict shelf-life .

Advanced Research Questions

Q. How can SHELX software be applied in crystallographic analysis of this compound derivatives?

- Methodological Answer : For X-ray crystallography, SHELXL refines structures using high-resolution data (≤1.0 Å). Key steps:

- Data Integration : Use SHELXC to index reflections and SHELXD for phase determination.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain the methylsulfanyl group using AFIX commands.

- Validation : Check for residual electron density near the sulfur atom to rule out disorder. SHELXTL (Bruker AXS version) enables visualization of hydrogen-bonding networks critical for supramolecular packing .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies may arise from solvent effects or neglected tautomeric equilibria in simulations. Mitigation strategies:

- Solvent Correction : Apply COSMO-RS or SMD models in DFT calculations (e.g., Gaussian 16) to account for solvation.

- Tautomer Sampling : Use molecular dynamics (MD) at 298 K to identify dominant tautomers in solution.

- Experimental Calibration : Validate computational results with kinetic studies (e.g., stopped-flow spectroscopy) under controlled pH and temperature .

Q. What methodologies are effective in studying structure-activity relationships (SAR) of pyridin-2-one derivatives in pharmacological contexts?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methylsulfanyl group with sulfoxide/sulfone analogs to assess electronic effects on target binding (e.g., kinase inhibition).

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PI3Kα or CYP450 isoforms) to prioritize synthetic targets.

- ADMET Profiling : Evaluate metabolic stability (human liver microsomes) and permeability (Caco-2 assays) to refine SAR for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.